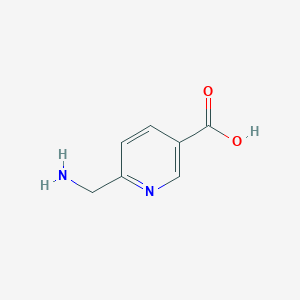

6-(Aminomethyl)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(aminomethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,3,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVJAULLCCGPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650621 | |

| Record name | 6-(Aminomethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76196-67-3 | |

| Record name | 6-(Aminomethyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76196-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Aminomethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(Aminomethyl)nicotinic Acid

This guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-(aminomethyl)nicotinic acid, a key building block in pharmaceutical and medicinal chemistry. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for each approach.

Introduction

This compound, also known as 6-(aminomethyl)pyridine-3-carboxylic acid, is a bifunctional molecule incorporating both a carboxylic acid and a primary amine on a pyridine scaffold. This unique arrangement makes it a valuable synthon for the construction of a diverse range of complex molecules with potential therapeutic applications. The strategic challenge in its synthesis lies in the selective functionalization of the pyridine ring and the subsequent introduction of the aminomethyl group while preserving the carboxylic acid moiety. This guide explores the most prevalent and efficient synthetic strategies, offering detailed protocols and insights into their execution.

Synthetic Strategies

Several viable synthetic pathways to this compound have been developed, each with its own set of advantages and limitations. The choice of a particular route often depends on the availability of starting materials, desired scale of synthesis, and tolerance of functional groups in the overall synthetic scheme. The most prominent strategies are:

-

Functionalization of 6-Methylnicotinic Acid: A common and cost-effective approach that involves the transformation of the methyl group into the desired aminomethyl functionality.

-

The Gabriel Synthesis: A classic and reliable method for the introduction of a primary amine, contingent on the availability of a suitable 6-(halomethyl)nicotinic acid precursor.

-

Reduction of 6-Cyanonicotinic Acid: A direct and efficient route that leverages the catalytic hydrogenation of a nitrile to the corresponding primary amine.

-

Rearrangement Reactions: Sophisticated methods such as the Curtius, Hofmann, and Schmidt rearrangements offer alternative pathways, typically from dicarboxylic acid or amide precursors.

Strategy 1: Synthesis from 6-Methylnicotinic Acid

This is arguably the most common and practical approach due to the commercial availability and relatively low cost of 6-methylnicotinic acid. The core of this strategy involves the selective functionalization of the methyl group at the 6-position.

Synthesis of 6-Methylnicotinic Acid

The primary industrial synthesis of 6-methylnicotinic acid involves the selective oxidation of 2-methyl-5-ethylpyridine with nitric acid.[1][2][3] This process is typically carried out under elevated temperature and pressure.

Conversion to this compound

The transformation of the methyl group into an aminomethyl group is a two-step process: halogenation followed by amination.

The methyl group of 6-methylnicotinic acid can be selectively brominated using a free-radical initiator, such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. To avoid unwanted reactions with the carboxylic acid, it is often protected as an ester, typically a methyl or ethyl ester, prior to bromination.[4]

Experimental Protocol: Esterification of 6-Methylnicotinic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-methylnicotinic acid (1.0 eq) in methanol.

-

Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl 6-methylnicotinate.

Table 1: Comparative Data for Esterification of 6-Methylnicotinic Acid

| Catalyst | Reaction Time | Reported Yield | Reference |

| Conc. H₂SO₄ | 17 hours | 75% | [4] |

| HCl (gas) | 1 hour | Not specified | [4] |

Experimental Protocol: Bromination of Methyl 6-Methylnicotinate

-

Reaction Setup: In a flask equipped with a reflux condenser and a light source (e.g., a 250W lamp) to initiate the reaction, dissolve methyl 6-methylnicotinate (1.0 eq) in a non-polar solvent such as carbon tetrachloride.

-

Reagents: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).

-

Reaction: Reflux the mixture while irradiating with the lamp. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and filter off the succinimide byproduct.

-

Purification: Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 6-(bromomethyl)nicotinate.

The resulting 6-(bromomethyl)nicotinate can be converted to the aminomethyl derivative through several methods.

-

Direct Amination with Ammonia: While seemingly straightforward, this method can lead to the formation of secondary and tertiary amine byproducts due to the over-alkylation of the desired primary amine.[5]

-

Gabriel Synthesis: A more controlled approach that utilizes potassium phthalimide to form a phthalimido intermediate, which is then cleanly converted to the primary amine.[2][6][7][8]

Experimental Protocol: Gabriel Synthesis

-

Phthalimide Alkylation: In a flask, dissolve methyl 6-(bromomethyl)nicotinate (1.0 eq) in a polar aprotic solvent like DMF. Add potassium phthalimide (1.1 eq) and heat the mixture to facilitate the SN2 reaction. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.

-

Deprotection: Dissolve the crude methyl 6-(phthalimidomethyl)nicotinate in an alcohol (e.g., ethanol) and add hydrazine hydrate (excess). Reflux the mixture until the deprotection is complete (monitored by TLC).[9][10][11]

-

Final Hydrolysis and Isolation: The phthalhydrazide byproduct precipitates out and can be removed by filtration. The filtrate containing the methyl ester of the target compound is then subjected to acidic or basic hydrolysis to yield this compound. Acidification of the reaction mixture will precipitate the product.

Diagram 1: Synthesis from 6-Methylnicotinic Acid

References

- 1. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]

- 3. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. A metal-free protocol for the preparation of amines using ammonia borane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Enigmatic Potential of 6-(Aminomethyl)nicotinic Acid: A Technical Guide to Its Predicted Biological Activity

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the predicted biological activities of 6-(Aminomethyl)nicotinic acid, a molecule of significant interest within the landscape of medicinal chemistry. In the absence of direct empirical data for this specific compound, this document provides a comprehensive, technically-grounded framework for its potential pharmacological profile. By drawing upon established evidence from its close structural analogs—namely 6-aminonicotinic acid and the broader class of nicotinic acid derivatives—we can infer plausible mechanisms of action and chart a course for future experimental validation. This guide is intended to serve as a foundational resource for researchers poised to explore the therapeutic promise of this novel chemical entity.

Introduction: The Scientific Rationale for Investigating this compound

The nicotinic acid scaffold is a cornerstone in drug discovery, giving rise to a multitude of therapeutic agents with diverse biological activities, including anti-inflammatory, lipid-lowering, and antimicrobial effects.[1][2] The introduction of an aminomethyl group at the 6-position of the pyridine ring, as seen in this compound, presents an intriguing structural modification. This seemingly subtle alteration, the insertion of a methylene spacer, can profoundly impact a molecule's conformational flexibility, basicity, and ultimately, its interaction with biological targets.

While direct experimental data on this compound remains elusive in publicly available literature, its structural similarity to known bioactive compounds provides a strong rationale for its investigation. This guide will, therefore, focus on two primary predicted activities based on compelling evidence from its analogs:

-

GABAergic Modulation: Drawing parallels with 6-aminonicotinic acid, a known GABA-A receptor agonist.[3]

-

Broad-Spectrum Pharmacological Effects: Inherited from the parent nicotinic acid moiety, including anti-inflammatory and lipid-modulating properties.[2][4]

This document will dissect the established pharmacology of these analogs to construct a predictive model for the biological activity of this compound and propose robust experimental workflows for its characterization.

Predicted Biological Activity I: A Potential Modulator of the GABAergic System

The primary hypothesis for the biological activity of this compound stems from the well-documented pharmacology of its close analog, 6-aminonicotinic acid.

The Precedent: 6-Aminonicotinic Acid as a GABA-A Receptor Agonist

Research has demonstrated that 6-aminonicotinic acid and its derivatives exhibit binding affinity for GABA-A receptors, acting as agonists.[3] These compounds display low to mid-micromolar binding affinities for native GABA-A receptors.[3] The tetrahydropyridine analogue of 6-aminonicotinic acid, in particular, shows low-nanomolar affinity and acts as an agonist with potency comparable to GABA itself.[3]

This established activity of 6-aminonicotinic acid strongly suggests that this compound, as a structural variant, may also interact with the GABAergic system. The aminomethyl group, while altering the distance and orientation of the amino group relative to the carboxylic acid, may still allow for interaction with the GABA binding pocket.

Proposed Mechanism of Action: GABA-A Receptor Modulation

The predicted mechanism involves the binding of this compound to the GABA-A receptor, a ligand-gated ion channel. Agonist binding would induce a conformational change, opening the channel and allowing the influx of chloride ions. This influx hyperpolarizes the neuron, leading to an inhibitory effect on neurotransmission.

Diagram 1: Predicted GABA-A Receptor Agonist Mechanism

Caption: Predicted agonist activity at the GABA-A receptor.

Experimental Workflow for Validating GABAergic Activity

A systematic approach is required to validate the predicted GABAergic activity of this compound.

Step 1: Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for the GABA-A receptor.

-

Protocol:

-

Prepare synaptic membrane fractions from rodent brain tissue.

-

Incubate the membranes with a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol or [3H]gabazine) in the presence of varying concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki value from the IC50 value to determine the binding affinity.

-

Step 2: Electrophysiological Studies

-

Objective: To characterize the functional activity of this compound at the GABA-A receptor.

-

Protocol (Patch-Clamp Electrophysiology):

-

Use primary neuronal cultures or brain slices.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Apply this compound to the bath and record changes in membrane current.

-

Co-apply with a known GABA-A receptor antagonist (e.g., bicuculline) to confirm specificity.

-

Perform dose-response experiments to determine the EC50 value.

-

Diagram 2: Experimental Workflow for GABAergic Activity

Caption: Workflow for characterizing GABAergic activity.

Predicted Biological Activity II: Broader Pharmacological Effects of the Nicotinic Acid Scaffold

Beyond its potential as a GABAergic modulator, this compound is expected to exhibit some of the characteristic biological activities of its parent moiety, nicotinic acid (Niacin).

Anti-Inflammatory Potential

Nicotinic acid and its derivatives have been shown to possess anti-inflammatory properties.[5][6] This is often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).[5]

-

Proposed Mechanism: The anti-inflammatory effects of nicotinic acid are partly mediated by the activation of the G protein-coupled receptor GPR109A.[2] Activation of this receptor can lead to a reduction in the production of inflammatory mediators. It is plausible that this compound could also interact with this receptor or other components of the inflammatory cascade.

Lipid-Modulating Effects

Pharmacological doses of nicotinic acid are well-established for their lipid-lowering effects, including a reduction in LDL cholesterol and triglycerides, and an increase in HDL cholesterol.[2][4]

-

Proposed Mechanism: These effects are also largely attributed to the activation of GPR109A in adipocytes, leading to a decrease in free fatty acid release.[2] Additionally, nicotinic acid directly inhibits diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis.[4] The structural similarity of this compound suggests it may share some of these mechanisms.

Experimental Workflow for Assessing Broader Pharmacological Activities

Step 1: In Vitro Anti-Inflammatory Assays

-

Objective: To evaluate the anti-inflammatory potential of this compound.

-

Protocol (LPS-stimulated Macrophages):

-

Culture macrophage cell lines (e.g., RAW 264.7).

-

Pre-treat cells with varying concentrations of this compound.

-

Stimulate inflammation with lipopolysaccharide (LPS).

-

Measure the production of nitric oxide (Griess assay) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

Step 2: In Vitro Lipid Metabolism Assays

-

Objective: To investigate the effects of this compound on lipid metabolism.

-

Protocol (Hepatocyte Cell Culture):

-

Culture human hepatocyte cell lines (e.g., HepG2).

-

Treat cells with this compound.

-

Measure intracellular triglyceride levels.

-

Assess the activity of key enzymes in lipid metabolism, such as DGAT2, through enzymatic assays.

-

Diagram 3: Workflow for Broader Pharmacological Screening

Caption: Screening for anti-inflammatory and lipid-modulating effects.

Quantitative Data Summary of Structurally Related Compounds

To provide a quantitative context for the potential potency of this compound, the following table summarizes the binding affinities of 6-aminonicotinic acid and its analogs for the GABA-A receptor.

| Compound | Ki (µM) at native GABAA Receptors | Reference |

| 6-Aminonicotinic acid | 1.1 - 24 | [3] |

| 2- and 4-alkylated analogues of 6-aminonicotinic acid | 1.1 - 24 | [3] |

| Tetrahydropyridine analogue of 6-aminonicotinic acid | 0.044 | [3] |

Conclusion and Future Directions

While the biological activity of this compound is yet to be empirically determined, a strong theoretical framework based on its structural similarity to known bioactive molecules suggests a high potential for activity within the GABAergic system and as a modulator of inflammatory and lipid metabolic pathways. The experimental workflows detailed in this guide provide a clear and robust path for the comprehensive characterization of this promising compound.

Future research should focus on the synthesis and purification of this compound to enable the proposed in vitro and subsequent in vivo studies. A thorough investigation of its structure-activity relationship, in comparison to its analogs, will be crucial in elucidating its precise mechanisms of action and therapeutic potential. The insights gained from such studies will be invaluable to the fields of medicinal chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 5. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

The Agonist Within: A Technical Guide to the Mechanism of Action of 6-(Aminomethyl)nicotinic Acid

Introduction

6-(Aminomethyl)nicotinic acid is a structural analogue of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. As a derivative of nicotinic acid, this molecule occupies a unique chemical space, bridging the worlds of GABAergic modulation and vitamin B3 metabolism. This guide provides an in-depth exploration of the current understanding of its mechanism of action, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into its primary molecular target, the GABAA receptor, and explore a plausible secondary mechanism involving the pentose phosphate pathway. Furthermore, this document outlines detailed experimental protocols to enable the robust validation of its pharmacological profile.

Part 1: Primary Mechanism of Action - Direct GABAA Receptor Agonism

The principal mechanism of action for this compound is its function as a direct agonist at GABAA receptors.[1][2][3] These receptors are ligand-gated ion channels that are crucial for mediating fast inhibitory neurotransmission.[4][5] Upon activation, the integral chloride channel opens, leading to an influx of Cl- ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability.

Binding Affinity and Receptor Subtype Interactions

Research has demonstrated that this compound binds to native GABAA receptors with a notable affinity.[1][2] Competition binding assays using radiolabeled ligands have been instrumental in quantifying this interaction. The affinity of a compound for its receptor is a critical parameter in drug development, as it dictates the concentration range at which the compound will exert its biological effects.

| Compound | Native GABAA Receptor Binding Affinity (Ki, µM) |

| GABA | 0.094 |

| Isoguvacine | 0.083 |

| This compound | 1.1 |

Table 1: Comparative binding affinities of this compound and standard GABAA receptor agonists at native rat synaptic membranes. The inhibition constant (Ki) represents the concentration of the compound required to inhibit 50% of the specific binding of a radioligand. Data synthesized from referenced literature.[1]

The micromolar binding affinity of this compound indicates a direct and significant interaction with the GABA binding site on the GABAA receptor complex.

Functional Activity as a GABAA Receptor Agonist

Beyond simple binding, functional assays have confirmed that this compound acts as an agonist, meaning it not only binds to the receptor but also activates it to elicit a biological response. Studies on recombinant human GABAA receptors expressed in cell lines have shown that this compound can induce a response, albeit with lower efficacy compared to the endogenous ligand, GABA.

Specifically, at the human α1β2γ2S GABAA receptor subtype, this compound demonstrates partial agonist activity.[1][2] This is a crucial distinction, as partial agonists can provide a more nuanced level of receptor modulation compared to full agonists, which can be advantageous in therapeutic applications to avoid excessive receptor activation and potential side effects.

Caption: Signaling pathway of this compound at the GABAA receptor.

Part 2: Potential Secondary Mechanism of Action - Inhibition of 6-Phosphogluconate Dehydrogenase

While the primary mechanism of action of this compound is centered on the GABAergic system, evidence from related compounds suggests a potential secondary mechanism involving cellular metabolism. Specifically, the structurally similar compound 6-aminonicotinamide is known to be a competitive inhibitor of 6-phosphogluconate dehydrogenase (6-PGDH), a critical enzyme in the pentose phosphate pathway (PPP).[6]

The PPP is a fundamental metabolic pathway that runs parallel to glycolysis. It is responsible for generating nicotinamide adenine dinucleotide phosphate (NADPH), which is essential for reductive biosynthesis and for protecting the cell against oxidative stress. It also produces precursors for nucleotide synthesis.

Inhibition of 6-PGDH by a this compound-derived metabolite would lead to a bottleneck in the PPP. This would have two major downstream consequences:

-

Reduced NADPH Production: This would impair the cell's ability to regenerate reduced glutathione, a key antioxidant, leading to an increase in reactive oxygen species (ROS) and oxidative stress. This can trigger apoptotic pathways.[7]

-

Accumulation of 6-Phosphogluconate: The substrate of 6-PGDH would accumulate, which can have feedback effects on other metabolic pathways, such as glycolysis.[6]

This metabolic disruption has been shown to be particularly effective in inhibiting the proliferation of cancer cells, which often have an upregulated PPP to meet their high anabolic and redox demands.[7][8] While direct evidence for this compound as a 6-PGDH inhibitor is still required, this represents a compelling avenue for further investigation, particularly in the context of oncology.

Caption: Hypothesized inhibition of the Pentose Phosphate Pathway by a metabolite of this compound.

Part 3: Experimental Validation Protocols

To rigorously characterize the mechanism of action of this compound, a multi-faceted experimental approach is necessary. The following protocols provide a framework for validating its interaction with the GABAA receptor and exploring its potential effects on 6-PGDH.

Protocol 1: Radioligand Binding Assay for GABAA Receptor Affinity

This protocol determines the binding affinity (Ki) of this compound for the GABAA receptor through competitive displacement of a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled GABAA receptor antagonist (e.g., [3H]SR-95531), and varying concentrations of this compound.

-

Incubation: Incubate the plate at 4°C to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 (the concentration that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Caption: Workflow for determining GABAA receptor binding affinity.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization

This protocol directly measures the effect of this compound on GABAA receptor-mediated ion currents in living cells.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 cells) and transiently transfect them with cDNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2S).

-

Electrophysiological Recording:

-

Obtain whole-cell patch-clamp recordings from transfected cells.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

Use a rapid solution exchange system to apply GABA and this compound to the cell.

-

-

Experimental Paradigms:

-

Agonist Activity: Apply increasing concentrations of this compound to generate a dose-response curve and determine its EC50 and maximal efficacy relative to GABA.

-

Modulatory Activity: Co-apply a fixed, sub-maximal concentration of GABA with varying concentrations of this compound to test for allosteric modulation.

-

-

Data Analysis: Measure the peak amplitude of the elicited currents. Fit the dose-response data to the Hill equation to determine EC50 and Hill slope.

Protocol 3: In Vitro 6-Phosphogluconate Dehydrogenase (6-PGDH) Inhibition Assay

This protocol assesses the direct inhibitory effect of this compound on the enzymatic activity of 6-PGDH.

Methodology:

-

Assay Principle: The activity of 6-PGDH is measured by monitoring the rate of reduction of NADP+ to NADPH, which can be detected spectrophotometrically by the increase in absorbance at 340 nm.

-

Assay Setup: In a quartz cuvette, combine a buffered solution, purified 6-PGDH enzyme, the substrate 6-phosphogluconate, NADP+, and varying concentrations of this compound.

-

Kinetic Measurement: Initiate the reaction by adding the substrate and immediately begin monitoring the change in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Plot the percentage of enzyme activity against the log concentration of this compound to determine the IC50 value.

Conclusion

This compound presents a compelling pharmacological profile, primarily characterized by its direct agonism at GABAA receptors. Its micromolar binding affinity and partial agonist activity at specific receptor subtypes underscore its potential as a modulator of inhibitory neurotransmission. The hypothesized secondary mechanism of 6-PGDH inhibition, based on evidence from a structurally related compound, opens an intriguing possibility for its application in metabolic and oncological research. The experimental protocols detailed herein provide a robust framework for further elucidating the precise molecular interactions and cellular consequences of this unique molecule, paving the way for its potential development as a therapeutic agent.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitation of metabolic and radiobiological effects of 6-aminonicotinamide in RIF-1 tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Phosphogluconate dehydrogenase inhibition arrests growth and induces apoptosis in gastric cancer via AMPK activation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of 6-(Aminomethyl)nicotinic Acid

Abstract

This technical guide provides a comprehensive framework for the in vitro investigation of 6-(Aminomethyl)nicotinic acid, a structurally intriguing derivative of nicotinic acid. While direct experimental data on this specific compound is emerging, its structural analogy to nicotinic acid—a well-characterized pharmacological agent and a vitamer of vitamin B3—provides a robust scientific rationale for a targeted series of in vitro studies.[1] This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking behind each experimental choice. We will explore the potential of this compound to modulate key biological pathways, including G-protein coupled receptor signaling, lipolysis, and inflammatory responses, providing a roadmap for its preclinical evaluation.

Introduction: The Scientific Case for Investigating this compound

This compound is a pyridinecarboxylic acid derivative, distinguished by an aminomethyl group at the 6-position of the pyridine ring.[1] Its parent compound, nicotinic acid (niacin), is a pleiotropic signaling molecule with well-established roles in lipid metabolism and inflammation.[2][3] Nicotinic acid's effects are primarily mediated through the activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[2][4][5]

The structural similarity between this compound and nicotinic acid suggests the former may act as a bioisostere, potentially interacting with the same biological targets.[1] The introduction of the aminomethyl group could, however, alter its physicochemical properties, receptor binding affinity, and downstream signaling, potentially offering a modified therapeutic profile. This guide outlines a logical, stepwise approach to characterize the in vitro pharmacology of this compound, focusing on its potential as a GPR109A modulator.

Table 1: Chemical Properties of this compound and Related Compounds

| Property | This compound | Nicotinic Acid |

| IUPAC Name | 6-(aminomethyl)pyridine-3-carboxylic acid[1] | Pyridine-3-carboxylic acid[2][6] |

| Synonyms | - | Niacin, Vitamin B3[6] |

| CAS Number | 76196-67-3[1] | 59-67-6[6] |

| Molecular Formula | C₇H₈N₂O₂[1] | C₆H₅NO₂[2][6] |

| Molecular Weight | 152.15 g/mol [1] | 123.11 g/mol [2][6] |

Investigating GPR109A Activation: The Primary Target

The foundational hypothesis is that this compound acts as a ligand for GPR109A. GPR109A is a Gαi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a quantifiable decrease in intracellular cyclic AMP (cAMP) levels.[2][4][5] Therefore, a cAMP assay is the cornerstone for determining if, and how, this compound interacts with this receptor.

Experimental Design: cAMP Accumulation Assay

This assay will be performed in a cell line stably expressing human GPR109A, such as HEK-293 or CHO-K1 cells.[2] Forskolin, a direct activator of adenylyl cyclase, will be used to stimulate cAMP production. The ability of this compound to inhibit this forskolin-induced cAMP accumulation will be measured.

Step-by-Step Protocol: cAMP Assay

-

Cell Culture: Culture GPR109A-expressing HEK-293 cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

-

Cell Seeding: Seed cells into a 384-well plate at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound and a known GPR109A agonist (e.g., nicotinic acid or Acifran) in a suitable assay buffer.[4]

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Add the diluted compounds to the cells and pre-incubate for 15-30 minutes.

-

Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

-

Data Analysis: Plot the cAMP levels against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: GPR109A signaling pathway initiated by this compound.

Functional Consequence 1: Anti-Lipolytic Activity in Adipocytes

A primary physiological effect of nicotinic acid is the inhibition of lipolysis in adipocytes.[2] This is a direct consequence of the GPR109A-mediated reduction in cAMP, which leads to decreased activity of hormone-sensitive lipase.[2] Therefore, assessing the anti-lipolytic potential of this compound is a critical next step.

Experimental Design: Adipocyte Lipolysis Assay

This assay will utilize a differentiated adipocyte cell line, such as 3T3-L1 cells.[7][8] Lipolysis will be stimulated using a β-adrenergic agonist like isoproterenol. The inhibitory effect of this compound on the release of glycerol and free fatty acids (FFAs) into the culture medium will be quantified.

Step-by-Step Protocol: Lipolysis Assay

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).

-

Compound Treatment:

-

Wash the mature adipocytes with a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) containing bovine serum albumin (BSA) to bind the released FFAs.

-

Pre-incubate the cells with various concentrations of this compound or a positive control (nicotinic acid) for 1 hour.

-

Stimulate lipolysis by adding isoproterenol to the wells.

-

Incubate for 1-2 hours at 37°C.

-

-

Sample Collection: Collect the culture medium (supernatant) for analysis.

-

Detection:

-

Data Analysis: Normalize the glycerol and FFA release to the total protein content of the cells. Calculate the percentage inhibition of lipolysis for each concentration of the test compound and determine the IC₅₀ value.

Caption: Experimental workflow for the adipocyte lipolysis assay.

Functional Consequence 2: Anti-Inflammatory Effects in Immune Cells

Beyond its metabolic role, nicotinic acid exerts significant anti-inflammatory effects, which are also mediated by GPR109A.[2][10][11] It has been shown to suppress the production of pro-inflammatory cytokines in monocytes and macrophages.[11][12][13] Investigating whether this compound shares these properties is crucial for understanding its full therapeutic potential.

Experimental Design: Cytokine Release Assay

This assay will use human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line like THP-1.[13][14] Inflammation will be induced using a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS). The ability of this compound to inhibit the release of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) will be measured.

Step-by-Step Protocol: Cytokine Release Assay

-

Cell Isolation/Culture:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Alternatively, culture THP-1 monocytes. For some applications, THP-1 cells can be differentiated into macrophage-like cells using PMA.

-

-

Cell Seeding: Seed the cells in a 96-well plate.

-

Compound Treatment:

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.[15]

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits or a multiplex bead-based assay (e.g., Luminex).[14][15][16]

-

Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of the test compound and determine the IC₅₀ values.

Table 2: Summary of Proposed In Vitro Assays

| Assay | Cell Line/System | Stimulus | Measured Endpoint | Primary Objective |

| cAMP Accumulation | GPR109A-expressing HEK-293 | Forskolin | Intracellular cAMP levels | Determine GPR109A agonism/antagonism |

| Adipocyte Lipolysis | Differentiated 3T3-L1 | Isoproterenol | Glycerol and Free Fatty Acid release | Assess anti-lipolytic activity |

| Cytokine Release | Human PBMCs or THP-1 cells | Lipopolysaccharide (LPS) | TNF-α, IL-6 secretion | Evaluate anti-inflammatory potential |

Extended Characterization: Probing Broader Metabolic Effects

Should this compound demonstrate significant activity in the primary assays, further investigations into its broader metabolic impact would be warranted.

Cholesterol Biosynthesis

Nicotinic acid can reduce the synthesis of cholesterol.[17][18][19] An in vitro cholesterol biosynthesis assay using a liver cell line (e.g., HepG2) or a liver homogenate model could be employed to determine if this compound shares this property.[17] The assay typically involves incubating the cells with a radiolabeled precursor (e.g., [¹⁴C]-acetate) and measuring its incorporation into cholesterol.

NAD⁺ Biosynthesis

Nicotinic acid is a precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD⁺), a critical coenzyme in cellular metabolism.[20][21][22] The aminomethyl modification could potentially influence its entry into this pathway. The impact of this compound on intracellular NAD⁺ levels can be quantified using HPLC-based methods or mass spectrometry in a suitable cell line.[20][23]

Conclusion and Future Directions

This technical guide provides a scientifically grounded and logically structured approach to the initial in vitro characterization of this compound. By systematically evaluating its interaction with GPR109A and the subsequent functional effects on lipolysis and inflammation, researchers can efficiently build a comprehensive pharmacological profile of this novel compound. The proposed experimental framework is designed to be self-validating, with each step building upon the last to create a cohesive narrative of the compound's biological activity. Positive findings from these studies would provide a strong impetus for more advanced preclinical investigations, including mechanism of action studies, in vivo efficacy models, and safety pharmacology.

References

- 1. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring the Rate of Lipolysis in Ex vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. saibou.jp [saibou.jp]

- 8. Lipolysis Kits [zen-bio.com]

- 9. bioivt.com [bioivt.com]

- 10. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms | Semantic Scholar [semanticscholar.org]

- 12. ahajournals.org [ahajournals.org]

- 13. Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. onenucleus.com [onenucleus.com]

- 15. benchchem.com [benchchem.com]

- 16. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 17. Inhibition of cholesterol synthesis in vitro by extracts and isolated compounds prepared from garlic and wild garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry | PLOS One [journals.plos.org]

- 22. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of 6-(Aminomethyl)nicotinic Acid: A Technical Guide for Drug Development Professionals

Introduction

6-(Aminomethyl)nicotinic acid, a derivative of nicotinic acid (niacin or Vitamin B3), represents a class of compounds with significant therapeutic potential. Its structural similarity to nicotinic acid suggests possible applications in lipid metabolism modulation, while the introduction of an aminomethyl group opens avenues for novel pharmacological activities, including roles in neurological conditions and as a building block for more complex molecules.[1] This guide provides a comprehensive overview of the anticipated pharmacokinetic profile of this compound, offering a predictive framework and detailed experimental methodologies for its characterization. Due to the limited direct experimental data on this compound, this document leverages the extensive knowledge of nicotinic acid's pharmacokinetics as a foundational surrogate, supplemented by data from structurally related aminopyridines.

This guide is structured to provide a logical flow from theoretical predictions to practical experimental design, empowering researchers to effectively investigate the absorption, distribution, metabolism, and excretion (ADME) properties of this promising compound.

Physicochemical Properties and in silico ADME Predictions

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic behavior. The introduction of an aminomethyl group to the nicotinic acid scaffold is expected to significantly influence its ionization, solubility, and lipophilicity compared to the parent molecule.

| Property | Nicotinic Acid | This compound (Predicted) | Rationale for Prediction |

| Molecular Formula | C6H5NO2 | C7H8N2O2 | Addition of a CH2NH2 group. |

| Molecular Weight | 123.11 g/mol [2][3] | 152.15 g/mol | Calculated based on the molecular formula. |

| pKa | 2.0, 4.85[2] | pKa1 (COOH) ~4.5, pKa2 (NH2) ~9.5 | The carboxylic acid pKa is expected to be similar to nicotinic acid. The primary amine's pKa is estimated based on similar structures. |

| LogP (Octanol/Water) | 0.219[2] | < 0 | The addition of a polar aminomethyl group will decrease lipophilicity. |

| Aqueous Solubility | 18 g/L[2] | High | The presence of two ionizable groups (acidic and basic) suggests good water solubility. |

In silico ADME Prediction

Utilizing computational models, we can forecast the likely ADME profile of this compound. These predictions, while theoretical, are invaluable for guiding initial experimental designs.[4][5]

| ADME Parameter | Predicted Outcome for this compound | Basis for Prediction and Experimental Implications |

| Absorption | High intestinal absorption | Expected to be a substrate for amino acid and/or organic cation transporters. Caco-2 permeability assays are recommended for confirmation.[6] |

| Distribution | Low to moderate volume of distribution (Vd) | High polarity suggests limited distribution into fatty tissues. Plasma protein binding is predicted to be low. Equilibrium dialysis should be performed to confirm. |

| Metabolism | Potential for Phase II conjugation | The primary amine is a likely site for conjugation reactions (e.g., acetylation, glucuronidation). In vitro metabolism studies with liver microsomes and S9 fractions are crucial. |

| Excretion | Primarily renal excretion | High water solubility and polarity favor renal clearance of the parent compound and any metabolites. Urine analysis in preclinical models is a key step. |

Anticipated Metabolic Pathways

The metabolic fate of this compound is hypothesized to follow pathways similar to other xenobiotics with primary amine and carboxylic acid functionalities. While nicotinic acid is primarily metabolized to nicotinuric acid (conjugation with glycine), the presence of the aminomethyl group in this compound introduces additional possibilities.[7]

Caption: Predicted metabolic pathways for this compound.

Pharmacokinetic Profile: Extrapolation from Related Compounds

Given the absence of direct data, we can draw inferences from the pharmacokinetics of nicotinic acid and aminopyridines.

Nicotinic Acid:

-

Absorption: Rapidly absorbed from the stomach and small intestine.[2]

-

Distribution: Widely distributed to tissues.[2]

-

Metabolism: Undergoes extensive first-pass metabolism. The primary metabolite is nicotinuric acid.[7]

-

Excretion: Primarily eliminated by the kidneys as unchanged drug and metabolites.[2] The plasma elimination half-life is short, ranging from 20 to 45 minutes.[2]

4-Aminopyridine:

-

Absorption: Rapidly absorbed after oral administration, with a time to maximum concentration (tmax) of approximately 1 hour.[8]

-

Distribution: The volume of distribution suggests distribution beyond the central compartment.[9]

-

Metabolism: Less extensively metabolized than nicotinic acid.

-

Excretion: Primarily excreted unchanged in the urine. The elimination half-life is in the range of 3-4 hours in humans.[8]

Based on these comparators, this compound is expected to be rapidly absorbed and primarily cleared by the kidneys. The extent of metabolism will be a key determinant of its half-life and potential for drug-drug interactions.

Experimental Protocols for Pharmacokinetic Characterization

A systematic approach is required to definitively characterize the pharmacokinetic profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of an immediate-release oral formulation of Fampridine (4-aminopyridine) in normal subjects and patients with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of 4-aminopyridine in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolism of 6-(Aminomethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predicted metabolic pathways of 6-(Aminomethyl)nicotinic acid, a substituted pyridinecarboxylic acid with potential pharmacological activity. In the absence of direct metabolic studies, this guide synthesizes information from the well-characterized metabolism of nicotinic acid and other substituted pyridines to construct a predictive metabolic profile. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into potential biotransformation routes, the enzymes likely involved, and robust experimental strategies for the definitive elucidation of its metabolic fate. The guide details both in vitro and in vivo methodologies, grounded in regulatory expectations and scientific best practices, to facilitate a thorough and compliant investigation into the metabolism of this compound.

Introduction: The Significance of this compound

This compound is a derivative of nicotinic acid (niacin), a crucial vitamin B3 vitamer. While nicotinic acid is a well-established therapeutic agent for dyslipidemia, its derivatives are being explored for a range of other pharmacological applications. Research indicates that this compound may act as a GABA_A receptor agonist, suggesting its potential in the development of therapeutics for neurological disorders. Furthermore, its derivatives have been investigated for their capacity to inhibit specific metabolic enzymes, hinting at applications in areas such as oncology.

Given its therapeutic potential, a thorough understanding of the metabolic fate of this compound is paramount for its development as a safe and effective drug. This guide provides a predictive framework for its metabolism and outlines the necessary experimental approaches to validate these predictions, adhering to the principles of scientific integrity and regulatory compliance.

Predicted Metabolic Pathways of this compound

The metabolism of this compound is anticipated to follow pathways similar to those of its parent compound, nicotinic acid, with modifications influenced by the presence of the aminomethyl substituent at the 6-position. The primary sites for metabolism are expected to be the liver, with contributions from other tissues such as the kidneys. The metabolic transformations can be broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For this compound, the pyridine ring, the carboxylic acid group, and the aminomethyl group are all potential sites for Phase I metabolism.

-

Oxidation of the Pyridine Ring: The pyridine ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes and aldehyde oxidase (AO). Human liver microsomes have been shown to metabolize pyridine to pyridine N-oxide, 2-pyridone, and 4-pyridone.[1] For this compound, this could lead to the formation of the corresponding N-oxide and hydroxypyridine derivatives. The aminomethyl group may influence the regioselectivity of this oxidation.

-

Metabolism of the Aminomethyl Group: The primary amine of the aminomethyl group is a likely site for metabolism. Monoamine oxidase (MAO) or other amine oxidases could catalyze the oxidative deamination of the aminomethyl group to an aldehyde intermediate. This aldehyde could then be further oxidized to a carboxylic acid by aldehyde dehydrogenase (ALDH) or reduced to an alcohol by alcohol dehydrogenase (ADH).

-

Hydroxylation: CYP enzymes can catalyze the hydroxylation of the pyridine ring or the methylene bridge of the aminomethyl group.

Phase II Metabolism: Conjugation Reactions

Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, facilitating their excretion.[2][3][4][5]

-

N-Methylation: The pyridine nitrogen is a substrate for N-methylation, a common pathway for nicotinic acid and its analogs, catalyzed by nicotinamide N-methyltransferase (NNMT).[6][7]

-

Glucuronidation: The carboxylic acid group can undergo glucuronidation via UDP-glucuronosyltransferases (UGTs) to form an acyl glucuronide. The pyridine nitrogen can also be a site for N-glucuronidation.[8]

-

Amino Acid Conjugation: The carboxylic acid moiety can be conjugated with amino acids, such as glycine or taurine. For nicotinic acid, conjugation with glycine to form nicotinuric acid is a known metabolic pathway.

-

Acetylation: The primary amine of the aminomethyl group is a potential site for N-acetylation by N-acetyltransferases (NATs).

The following diagram illustrates the predicted metabolic pathways of this compound.

Experimental Protocols for Metabolic Profiling

A systematic approach involving both in vitro and in vivo studies is essential to definitively characterize the metabolism of this compound. The following protocols are designed to identify metabolic pathways, characterize the enzymes involved, and provide data for pharmacokinetic modeling, in line with regulatory guidance.[9][10]

In Vitro Metabolism Studies

In vitro studies provide the first insights into the metabolic stability and potential pathways of a new chemical entity.

3.1.1. Metabolic Stability Assessment

-

Objective: To determine the intrinsic clearance of this compound in liver microsomes and hepatocytes.

-

Methodology:

-

Incubate this compound (typically 1 µM) with pooled human liver microsomes (0.5 mg/mL) in the presence of NADPH.

-

Incubate this compound with cryopreserved human hepatocytes (e.g., 1 million cells/mL).

-

Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction with a suitable organic solvent (e.g., acetonitrile).

-

Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

3.1.2. Metabolite Identification and Profiling

-

Objective: To identify the major metabolites of this compound.

-

Methodology:

-

Incubate a higher concentration of this compound (e.g., 10 µM) with human liver microsomes, hepatocytes, and S9 fractions to capture both Phase I and Phase II metabolites.

-

Analyze the incubation samples using high-resolution LC-MS/MS to detect and structurally characterize potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

-

Compare the metabolite profiles across different in vitro systems to gain a comprehensive understanding of the metabolic pathways.

-

3.1.3. Reaction Phenotyping

-

Objective: To identify the specific enzymes responsible for the metabolism of this compound.

-

Methodology:

-

CYP Inhibition: Incubate this compound with human liver microsomes in the presence of selective chemical inhibitors for major CYP isoforms (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4).

-

Recombinant CYPs: Incubate this compound with a panel of recombinant human CYP enzymes to directly assess the contribution of each isoform.

-

Aldehyde Oxidase and Xanthine Oxidase: Use liver cytosol or S9 fractions with specific inhibitors (e.g., hydralazine for AO, allopurinol for XO) to evaluate the role of these enzymes.[11]

-

UGT and SULT Isoforms: Utilize recombinant UGT and SULT enzymes to identify the specific isoforms involved in conjugation reactions.

-

The following diagram outlines a typical experimental workflow for in vitro metabolism studies.

In Vivo Metabolism Studies

In vivo studies are crucial for confirming the metabolic pathways identified in vitro and for understanding the overall disposition of the drug in a whole organism.

-

Objective: To characterize the pharmacokinetic profile and identify the major circulating and excreted metabolites of this compound in a relevant animal model and subsequently in humans.

-

Methodology:

-

Select an appropriate animal model (e.g., rat, dog) based on in vitro metabolic comparisons with human systems.

-

Administer a single dose of this compound (radiolabeled, if necessary for mass balance studies) via the intended clinical route.

-

Collect plasma, urine, and feces at various time points.

-

Analyze plasma samples to determine the pharmacokinetic parameters of the parent drug and major metabolites.

-

Profile urine and feces for metabolites to identify the major routes of excretion.

-

Utilize LC-MS/MS for the quantification and identification of metabolites in all biological matrices.[12]

-

Analytical Methodologies

The successful execution of metabolism studies relies on robust and sensitive analytical methods.

-

LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the quantification and identification of drugs and their metabolites in complex biological matrices.[9][12][13][14]

-

Method Development: Develop a selective and sensitive LC-MS/MS method for this compound and its predicted metabolites. This includes optimization of chromatographic separation, mass spectrometric detection parameters (e.g., multiple reaction monitoring transitions), and sample preparation techniques (e.g., protein precipitation, solid-phase extraction).

-

Method Validation: Validate the analytical method according to regulatory guidelines for accuracy, precision, linearity, and stability.

-

Data Summary and Interpretation

A comprehensive analysis of the data generated from both in vitro and in vivo studies is essential for constructing a complete metabolic profile of this compound.

| Parameter | In Vitro Data | In Vivo Data | Interpretation |

| Metabolic Stability | Half-life, Intrinsic Clearance | Plasma Half-life, Systemic Clearance | Predicts the rate of elimination and potential for drug-drug interactions. |

| Metabolite Profile | Identification of metabolites in microsomes, hepatocytes, S9 | Identification of circulating and excreted metabolites | Confirms metabolic pathways and identifies major metabolites for safety assessment. |

| Enzyme Contribution | % metabolism by specific CYP, UGT, etc. isoforms | Effect of specific inhibitors/inducers on PK | Identifies key metabolizing enzymes, informing potential drug-drug interaction risks. |

| Excretion Routes | N/A | % of dose recovered in urine and feces | Determines the primary routes of elimination from the body. |

Conclusion and Future Directions

This guide provides a predictive framework for the metabolism of this compound based on the known biotransformation of related pyridinecarboxylic acids. The proposed experimental protocols offer a robust strategy for the definitive elucidation of its metabolic fate. A thorough understanding of the metabolism of this compound is a critical component of its preclinical and clinical development. Future studies should focus on the synthesis of predicted metabolites to serve as analytical standards and for pharmacological and toxicological evaluation. The data generated from these studies will be instrumental in designing safe and effective clinical trials and ultimately in realizing the therapeutic potential of this promising compound.

References

- 1. Oxidative metabolism of 14C-pyridine by human and rat tissue subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. drughunter.com [drughunter.com]

- 4. pharmacy180.com [pharmacy180.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In vitro evaluation of the metabolic enzymes and drug interaction potential of triapine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 10. Use of human and animal liver microsomes in drug metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Toxicological Profile of 6-(Aminomethyl)nicotinic Acid

An Important Note on Data Availability: As of the latest literature review, a comprehensive, publicly available toxicology profile specifically for 6-(Aminomethyl)nicotinic acid is not available. This is common for many research chemicals that have not undergone extensive preclinical safety evaluation. Therefore, this guide is structured to provide a framework for the toxicological evaluation of a novel chemical entity like this compound. It outlines the standard, internationally recognized methodologies and protocols that would be employed to establish such a profile. The information herein is grounded in the established principles of toxicology and references authoritative guidelines from the Organisation for Economic Co-operation and Development (OECD), which are the standards for the non-clinical safety testing of chemicals.[1][2]

Introduction: The Need for a Toxicological Profile

This compound is a derivative of nicotinic acid (also known as niacin or vitamin B3). While nicotinic acid itself is a well-characterized essential nutrient, its derivatives may exhibit unique biological and toxicological properties. A thorough understanding of the toxicological profile of this compound is a prerequisite for its safe handling in a research setting and is an essential component of any potential drug development program. This guide details the necessary studies to characterize its potential hazards.

Acute Toxicity Assessment

The initial step in characterizing the toxicity of a novel compound is to assess its effects following a single, high-dose exposure.

Objective: To determine the median lethal dose (LD50) and identify the clinical signs of acute toxicity.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)[3][4][5][6][7]

-

Animal Model: Typically, the test is performed in a rodent species, such as the rat. Healthy, young adult female rats are often used.[3]

-

Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using a small number of animals at each step.[4]

-

Dose Levels: The study begins with a starting dose based on available information or default values (e.g., 300 mg/kg). Subsequent dose levels are adjusted up or down depending on the observed mortality.[4]

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[5][4]

-

Endpoint: The study allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.[4][3]

Data Presentation:

| Parameter | Description |

| LD50 Cut-off Value | The estimated dose that would be lethal to 50% of the population. |

| GHS Classification | The Globally Harmonized System classification based on the LD50 value. |

| Clinical Signs | Observed adverse effects (e.g., changes in behavior, weight loss, etc.). |

Repeated Dose Toxicity (Sub-chronic and Chronic)

These studies are crucial for identifying the potential target organs of toxicity and for determining a No-Observed-Adverse-Effect Level (NOAEL) for risk assessment.

Objective: To evaluate the cumulative toxic effects of the substance after repeated daily administration over an extended period.

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)[8][9][10][11][12]

-

Animal Model: The rat is the preferred species. Both male and female animals are used.[6]

-

Dose Administration: The test substance is administered daily, typically via oral gavage or mixed in the diet, for 90 days.[6][7]

-

Dose Groups: At least three dose levels and a control group are used. The highest dose should induce some toxicity but not mortality.[6][7]

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements, and detailed hematological and clinical biochemistry analyses are performed at the end of the study.[6]

-

Pathology: A full necropsy and histopathological examination of organs and tissues are conducted to identify any treatment-related changes.[6]

Data Presentation:

| Parameter | Definition | Importance |

| NOAEL | No-Observed-Adverse-Effect Level: The highest dose at which no adverse effects are observed. | Key for establishing safe exposure limits. |

| LOAEL | Lowest-Observed-Adverse-Effect Level: The lowest dose at which an adverse effect is observed. | Defines the threshold for toxicity. |

| Target Organs | Organs that show the most significant toxic effects. | Informs on the specific hazards of the compound. |

Workflow for a 90-Day Repeated Dose Toxicity Study

Caption: Key phases of a 90-day repeated dose oral toxicity study.

Genotoxicity Assessment

Genotoxicity assays are designed to detect if a substance can cause damage to the genetic material of cells, which can potentially lead to cancer. A standard battery of tests is typically required.

Objective: To evaluate the mutagenic and clastogenic potential of the compound.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)[13][14][15][16]

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[8][9]

-

Test System: Several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth) are used.[10][8][9]

-

Principle: The test evaluates the ability of the test substance to cause mutations that restore the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium.[8][9]

-

Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to assess the mutagenicity of both the parent compound and its metabolites.[11]

-

Procedure: The bacteria, test substance, and S9 mix (if applicable) are combined and plated on a minimal agar medium.[10]

-

Endpoint: After incubation, the number of revertant colonies is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[12]

Decision Tree for a Standard Genotoxicity Testing Battery

References

- 1. oecd.org [oecd.org]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 7. oecd.org [oecd.org]

- 8. Ames test - Wikipedia [en.wikipedia.org]

- 9. microbiologyinfo.com [microbiologyinfo.com]

- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

Methodological & Application

Application Note: A Robust HPLC Method for the Analysis of 6-(Aminomethyl)nicotinic Acid

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-(Aminomethyl)nicotinic acid. Due to the compound's polar and zwitterionic nature, traditional reversed-phase chromatography presents significant challenges in achieving adequate retention and symmetrical peak shape. To address this, a mixed-mode chromatographic approach is proposed, leveraging both reversed-phase and ion-exchange retention mechanisms. This method is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible analytical technique for this compound. Alternative chromatographic strategies, including ion-pair reversed-phase and Hydrophilic Interaction Liquid Chromatography (HILIC), are also discussed. All protocols are developed in accordance with established scientific principles and regulatory guidelines to ensure data integrity and trustworthiness.

Introduction: The Analytical Challenge of this compound

This compound is a pyridine derivative featuring both a basic aminomethyl group and an acidic carboxylic acid group.[1] This zwitterionic character at intermediate pH values results in high polarity and low retention on conventional C18 columns under typical reversed-phase conditions.[2][3] The development of a robust and reproducible HPLC method is therefore crucial for accurate quantification in various matrices during research and drug development. This application note provides a comprehensive guide to a suitable mixed-mode HPLC method, along with insights into alternative approaches.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

| Property | Value/Information | Significance for HPLC Method Development |

| Chemical Structure | Pyridine ring with a carboxylic acid at the 3-position and an aminomethyl group at the 6-position.[1] | The presence of both acidic and basic functional groups dictates the zwitterionic nature of the molecule. |

| Molecular Formula | C₇H₈N₂O₂[1] | Used for accurate mass determination and concentration calculations. |

| Molecular Weight | 152.15 g/mol [1] | Essential for preparing standard solutions of known molarity. |

| Polarity | High | Indicates poor retention on non-polar stationary phases like C18.[4][5] |

| UV Absorbance | Exhibits UV absorbance characteristic of the pyridine ring.[6][7] | Allows for UV-based detection. A wavelength of approximately 260 nm is a suitable starting point for detection, similar to related compounds like nicotinic acid.[8][9][10] |

Recommended HPLC Method: Mixed-Mode Chromatography

Mixed-mode chromatography is the recommended approach for the analysis of this compound. This technique utilizes stationary phases with both hydrophobic and ion-exchange functionalities, providing multiple retention mechanisms for polar and charged analytes.[2][11][12][13]

Principle of Separation

In this proposed method, a mixed-mode column with both C18 chains and embedded cation-exchange groups is used. The retention of this compound will be governed by:

-

Reversed-phase partitioning: Hydrophobic interactions between the pyridine ring and the C18 ligands.

-

Cation-exchange: Ionic interactions between the protonated aminomethyl group of the analyte and the negatively charged functional groups on the stationary phase.

By adjusting the mobile phase pH and ionic strength, the retention can be effectively controlled to achieve optimal separation.

Experimental Protocol

Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

| Parameter | Recommended Condition | Rationale |

| Column | Mixed-mode C18 with embedded cation-exchange functionality (e.g., Primesep 200, Obelisc N) | Provides dual retention mechanism for zwitterionic compounds.[2][13] |

| Mobile Phase A | 20 mM Ammonium formate, pH 3.0 in Water | The acidic pH ensures the aminomethyl group is protonated for cation-exchange, and the carboxylic acid is largely protonated. Ammonium formate is a volatile buffer compatible with MS detection.[12] |

| Mobile Phase B | Acetonitrile | Organic modifier for controlling reversed-phase retention. |

| Gradient Elution | 5% to 40% B over 15 minutes | A gradient is recommended to ensure elution of any less polar impurities and to clean the column after each injection. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection | UV at 260 nm | Based on the UV absorbance of the pyridine moiety.[8][9][10] |

| Injection Volume | 10 µL | A typical injection volume to avoid peak distortion. |

Sample Preparation:

-

Accurately weigh a suitable amount of this compound standard or sample.

-

Dissolve and dilute the material in the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B) to a final concentration within the expected calibration range (e.g., 0.01 - 1.0 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed in accordance with USP <621> Chromatography.[2][12]

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |

| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% for peak area and retention time |

| Theoretical Plates (N) | > 2000 |

Alternative HPLC Approaches

While mixed-mode chromatography is recommended, other techniques can also be adapted for the analysis of this compound.

Ion-Pair Reversed-Phase Chromatography

This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, thereby increasing its retention on a standard reversed-phase column.[3][14][15]

-